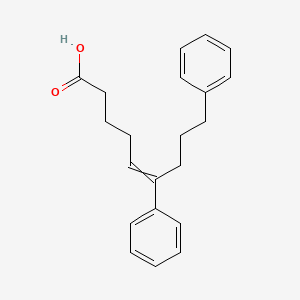
6,9-Diphenylnon-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diphenylnon-5-enoic acid is an organic compound characterized by its unique structure, which includes a non-enoic acid backbone with phenyl groups attached at the 6th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diphenylnon-5-enoic acid typically involves the use of malonic ester synthesis or similar methodologies. One common approach is the alkylation of malonic ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid . The reaction conditions often require a base such as sodium ethoxide and an acidic workup to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Diphenylnon-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce saturated carboxylic acids.
Scientific Research Applications
6,9-Diphenylnon-5-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,9-Diphenylnon-5-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,9-Diphenylnon-5-enoic acid: Characterized by phenyl groups at the 6th and 9th positions.
6,9-Diphenyldec-5-enoic acid: Similar structure but with an additional carbon in the backbone.
6,9-Diphenylundec-5-enoic acid: Further extended carbon chain with similar functional groups.
Uniqueness
This compound is unique due to its specific placement of phenyl groups and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
CAS No. |
87662-15-5 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6,9-diphenylnon-5-enoic acid |
InChI |
InChI=1S/C21H24O2/c22-21(23)17-8-7-15-20(19-13-5-2-6-14-19)16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-15H,7-9,12,16-17H2,(H,22,23) |
InChI Key |
LXVACYZTJJLINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=CCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















